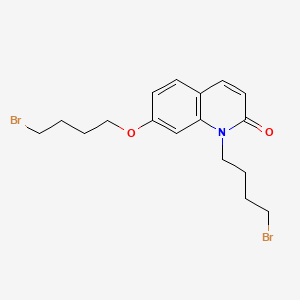

(R,S)-Equol-d4 (Major)(Mixture of Diastereomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

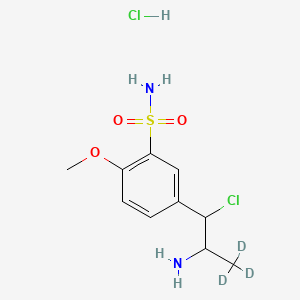

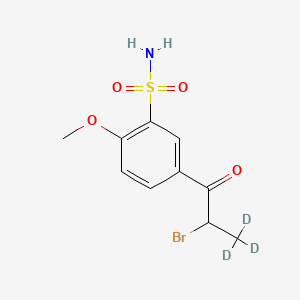

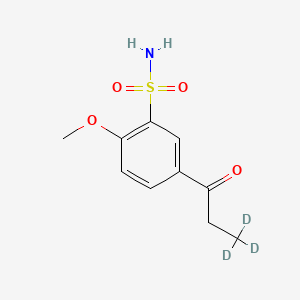

Molecular Structure Analysis

Diastereomers can have two or more stereocenters . They are not mirror images of each other and non-superimposable . For example, in the case of 3-bromo-2-butanol, the four possible combinations are SS, RR, SR, and RS .Chemical Reactions Analysis

Diastereomers can have different chemical reactivities . How a compound reacts with others can vary between diastereomers. For instance, glucose and galactose are diastereomers, and even though they share the same molar weight, glucose is more stable than galactose .Physical And Chemical Properties Analysis

Diastereomers can have different physical properties . They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions . For example, erythritol, a diastereomer of threitol, is a solid with a melting point of 121°C and no optical rotation .科学的研究の応用

Analytical Methodology Development A study by Wong et al. (2017) introduced a hybrid online enantioselective four-dimensional dynamic GC (e4D-DGC) methodology for studying reversible molecular interconversion, specifically isolating diastereo and enantiopure compounds through multidimensional separation. This technique was applied to a diastereomeric mixture, showcasing its utility in resolving complex isomerization behaviors without requiring pure compound synthesis, highlighting a potential application for analyzing compounds like (R,S)-Equol-d4 (Wong, Kulsing, & Marriott, 2017).

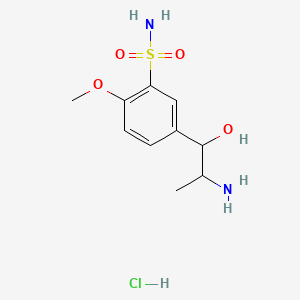

Pharmacokinetic Studies The pharmacokinetic behavior of S-(-)equol and R-(+)equol, both diastereoisomers of Equol, was comprehensively studied by Setchell et al. (2009). Utilizing stable-isotope-labeled tracers, this research compared the plasma and urinary pharmacokinetics of these isomers in healthy adults, highlighting their rapid absorption, high circulating concentrations, and similar elimination half-lives. The study suggests that the diastereoisomers of Equol, including (R,S)-Equol-d4, possess distinct pharmacokinetic profiles, which are crucial for optimizing their clinical application in preventing and treating hormone-dependent conditions (Setchell, Zhao, Jha, Heubi, & Brown, 2009).

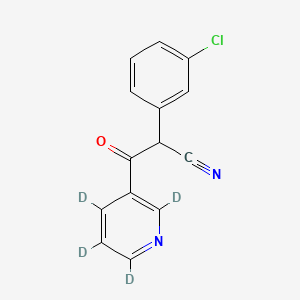

Solid-State Chemistry Research by Sakurai et al. (2004) on the epimerization of diastereomeric α-amino nitriles in the solid state provides insights into the stereochemical transformations that compounds like (R,S)-Equol-d4 may undergo under specific conditions. This study demonstrates the potential of solid-state reactions to achieve stereochemical conversions, which could be relevant for the synthesis and analysis of Equol derivatives (Sakurai, Suzuki, Hashimoto, Baba, Itoh, Uchida, Hattori, Miyano, & Yamaura, 2004).

Biological Actions and Pharmacokinetics Setchell and Clerici (2010) reviewed the plasma and urinary pharmacokinetics of S-(-)equol and R-(+)equol, emphasizing their significant biological actions. This study further supports the relevance of understanding the pharmacokinetic profiles and biological effects of diastereoisomers like (R,S)-Equol-d4 for their application in hormone-dependent clinical conditions (Setchell & Clerici, 2010).

Stereochemical Discrimination in Medicinal Chemistry Kuhn et al. (2016) discussed the synthesis, stereochemical discrimination, and radiolabeling of diastereomeric compounds targeting the neuropeptide Y (NPY) Y4 receptor. This research illustrates the critical role of stereochemistry in the development of high affinity receptor agonists, potentially including studies on compounds like (R,S)-Equol-d4 (Kuhn, Ertl, Dukorn, Keller, Bernhardt, Reiser, & Buschauer, 2016).

特性

CAS番号 |

1216469-13-4 |

|---|---|

製品名 |

(R,S)-Equol-d4 (Major)(Mixture of Diastereomers) |

分子式 |

C15H14O3 |

分子量 |

246.298 |

IUPAC名 |

2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |

InChIキー |

ADFCQWZHKCXPAJ-YHBSYLJLSA-N |

SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |

同義語 |

3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol-d4; _x000B_4’,7-Isoflavandiol-d4; (+/-)-Equol-d4; 7,4’-Homoisoflavane-d4; NV 07α-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)